molecular formula C11H11NO2 B13174306 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile

3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13174306
M. Wt: 189.21 g/mol
InChI Key: BYTSPOZCECMTGV-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is an epoxide (oxirane) derivative featuring a 2-methoxyphenyl group and a methyl substituent at the 3-position of the oxirane ring, with a carbonitrile group at position 2. This structure combines aromatic, electron-donating (methoxy), and electron-withdrawing (cyano) groups, which influence its physicochemical properties and reactivity.

Key structural features:

  • Oxirane core: A three-membered cyclic ether with inherent ring strain, enhancing reactivity in ring-opening reactions.
  • 2-Methoxyphenyl group: An ortho-substituted aromatic ring providing steric hindrance and electronic effects.
  • Methyl group: Aliphatic substituent contributing to steric bulk.
  • Carbonitrile: A polar functional group influencing solubility and electronic characteristics.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(2-methoxyphenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C11H11NO2/c1-11(10(7-12)14-11)8-5-3-4-6-9(8)13-2/h3-6,10H,1-2H3

InChI Key

BYTSPOZCECMTGV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol. This intermediate is then treated with a suitable oxidizing agent to form the corresponding ketone. The ketone is subsequently reacted with a cyanide source, such as sodium cyanide, under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxirane derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with various substituted functional groups replacing the methoxy group.

Scientific Research Applications

3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs with Oxirane-2-carbonitrile Core

Compounds sharing the oxirane-2-carbonitrile scaffold but differing in substituents are critical for understanding structure-activity relationships.

Table 1: Structural Comparison of Oxirane-2-carbonitrile Derivatives

Compound Name Substituent R1 Substituent R2 Core Structure Key Differences Reference
3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile 2-Methoxyphenyl Methyl Oxirane Ortho-methoxy, methyl substituents Target compound
4z () 4-Chlorophenyl Aminoalkyl Oxirane Chloro substituent; aminoalkyl group enhances polarity
4ad () 4-Chlorophenyl Fluorophenyl amino Oxirane Chloro and fluoro groups increase electron-withdrawing effects
Methyl 3-(4-methoxyphenyl)glycidate () 4-Methoxyphenyl Methyl ester Oxirane Para-methoxy; ester group alters reactivity
3-(Methoxymethyl)-3-methyloxirane-2-carbonitrile () Methoxymethyl Methyl Oxirane Aliphatic methoxymethyl vs. aromatic substituent

Key Observations :

  • Substituent Position : The target compound’s ortho-methoxy group introduces steric hindrance and electronic donation, contrasting with para-substituted analogs (e.g., ), which lack steric effects but maintain similar electronic profiles.
  • Electron-Withdrawing Groups: Chloro () and cyano groups enhance electrophilicity of the oxirane ring, favoring nucleophilic attacks compared to methoxy’s electron-donating nature.
  • Aliphatic vs.

Compounds with 2-Methoxyphenyl and Nitrile Groups

Compounds sharing the 2-methoxyphenyl or nitrile moieties highlight substituent effects on properties.

Table 2: 2-Methoxyphenyl-Containing Compounds

Compound Name Core Structure Nitrile Position Key Properties Reference
Target compound Oxirane-2-carbonitrile Position 2 High reactivity due to epoxide ring -
1b () Spiro indene-isoquinoline Position 3' Melting point: 162–164°C; rigid structure
2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile () Malononitrile Multiple nitriles Columnar crystal packing via weak C–H···N interactions

Key Observations :

  • Nitrile Positioning: The target’s nitrile at the oxirane’s 2-position may stabilize the ring via conjugation, whereas malononitrile derivatives () exhibit multiple nitriles for diverse reactivity.

Biological Activity

3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound notable for its unique structural features, including an oxirane (epoxide) ring and a nitrile functional group. These characteristics contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms, interactions, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • Structural Features : The compound features a methoxyphenyl group attached to an oxirane ring with a nitrile substituent, which enhances its reactivity and biological potential.

Mechanisms of Biological Activity

The biological activity of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is primarily attributed to:

  • Nitrile Group Reactivity : Nitriles can participate in various biochemical reactions, potentially interacting with enzymes or receptors in biological systems.
  • Oxirane Ring : The electrophilic nature of the oxirane ring allows it to react with nucleophiles, leading to modifications of biomolecules.

Interaction Studies

Preliminary studies indicate that 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile may interact with specific biological targets:

  • Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways have been suggested, although detailed studies are required to elucidate these mechanisms fully.
  • Receptor Binding : The compound may exhibit affinity for certain G-protein-coupled receptors (GPCRs), similar to other compounds within its structural class .

Biological Activity Data

The following table summarizes relevant findings regarding the biological activity of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile and related compounds:

Compound NameBiological ActivityReference
3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrilePotential enzyme inhibitor; receptor interaction
4-(4-Methoxyphenyl)methyl-3-methyloxirane-2-carbonitrileSimilar reactivity; varied efficacy
3-(4-Methoxyphenyl)methyl-3-methyloxirane-2-carboxylic acidAltered functional group affects reactivity

Case Study 2: Anticancer Activity

While direct studies on the anticancer effects of 3-(2-Methoxyphenyl)-3-methyloxirane-2-carbonitrile are sparse, structural analogs have demonstrated cytotoxicity against various cancer cell lines. The presence of the nitrile group may enhance this activity by facilitating interactions with cellular targets involved in cancer progression .

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